molecular formula C12H16N2O7 B11703253 N-(4-Nitrophenyl)hexopyranosylamine CAS No. 2893-21-2

N-(4-Nitrophenyl)hexopyranosylamine

Cat. No.: B11703253
CAS No.: 2893-21-2
M. Wt: 300.26 g/mol
InChI Key: ONVNCZJMOXIVHT-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)hexopyranosylamine is an organic compound characterized by the presence of a hexopyranosylamine group attached to a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)hexopyranosylamine typically involves the reaction of 4-nitroaniline with a hexopyranosylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

  • Dissolve 4-nitroaniline in a suitable solvent.
  • Add the hexopyranosylamine derivative to the solution.
  • Heat the mixture to the desired temperature, typically around 60-80°C.
  • Allow the reaction to proceed for several hours.
  • Purify the product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)hexopyranosylamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The hexopyranosylamine group can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: N-(4-Aminophenyl)hexopyranosylamine.

    Substitution: Derivatives with different functional groups replacing the nitro group.

    Oxidation: Oxo derivatives of the hexopyranosylamine group.

Scientific Research Applications

N-(4-Nitrophenyl)hexopyranosylamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)hexopyranosylamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The hexopyranosylamine group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)hexopyranosylamine: Similar structure but with a methyl group instead of a nitro group.

    N-(4-Chlorophenyl)hexopyranosylamine: Similar structure but with a chloro group instead of a nitro group.

    N-(4-Aminophenyl)hexopyranosylamine: The reduced form of N-(4-Nitrophenyl)hexopyranosylamine.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. The combination of the hexopyranosylamine group with the nitro group provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

CAS No.

2893-21-2

Molecular Formula

C12H16N2O7

Molecular Weight

300.26 g/mol

IUPAC Name

2-(hydroxymethyl)-6-(4-nitroanilino)oxane-3,4,5-triol

InChI

InChI=1S/C12H16N2O7/c15-5-8-9(16)10(17)11(18)12(21-8)13-6-1-3-7(4-2-6)14(19)20/h1-4,8-13,15-18H,5H2

InChI Key

ONVNCZJMOXIVHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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